molecular formula C18H23NO2 B13799999 Cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- CAS No. 62439-34-3

Cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans-

Cat. No.: B13799999
CAS No.: 62439-34-3
M. Wt: 285.4 g/mol
InChI Key: LCDCOOLHWJZOQR-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- is a substituted cyclohexanecarboxylate ester characterized by its stereochemistry and functional groups. The compound features a trans-configuration at the cyclohexane ring, with a 4-butyl substituent (C₄H₉) at position 4 and a 4-cyanophenyl ester group attached via the carboxylic acid moiety. The molecular formula is C₁₈H₂₃NO₂ (molecular weight: 293.38 g/mol). This structure is significant in materials science and pharmaceuticals, particularly in liquid crystal displays (LCDs) and as intermediates in drug synthesis .

Properties

CAS No.

62439-34-3

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

(4-cyanophenyl) 4-butylcyclohexane-1-carboxylate

InChI

InChI=1S/C18H23NO2/c1-2-3-4-14-5-9-16(10-6-14)18(20)21-17-11-7-15(13-19)8-12-17/h7-8,11-12,14,16H,2-6,9-10H2,1H3

InChI Key

LCDCOOLHWJZOQR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Esterification of Cyclohexanecarboxylic Acid Derivatives

The primary synthetic route to cyclohexanecarboxylic acid esters like the 4-butyl-, 4-cyanophenyl ester involves esterification reactions between the corresponding substituted cyclohexanecarboxylic acid and 4-cyanophenol derivatives.

  • The esterification is typically performed under conditions favoring the formation of the ester bond between the carboxylic acid group on the cyclohexane ring and the phenolic hydroxyl group of 4-cyanophenol or its derivatives.
  • Common methods include acid-catalyzed esterification or the use of coupling agents to activate the carboxylic acid group, facilitating nucleophilic attack by the phenol oxygen.

Catalytic Reduction and Ester Formation

  • Cuminic acid derivatives can be catalytically reduced under high temperature and pressure conditions (e.g., 200 °C and 200 atm) in alkaline medium to produce mixtures of cis and trans 4-substituted cyclohexanecarboxylic acids.
  • These mixtures can then be converted into methyl esters by conventional methods, followed by base-mediated epimerization to enrich the trans isomer.
  • After obtaining the trans acid or ester, the 4-cyanophenyl ester can be synthesized by reacting the acid chloride or activated ester intermediate with 4-cyanophenol under controlled conditions, as described in patent EP0884302A1.
  • This patent also details the preparation of various trans-4-substituted cyclohexanecarboxylates, including butyl-substituted analogs, by reacting trans-4-substituted cyclohexylmethoxy derivatives with 3-fluoro-4-cyanophenyl reagents at room temperature, followed by extraction and recrystallization steps to purify the product.

Data Table: Key Parameters in Preparation of Trans-4-Butylcyclohexanecarboxylic Acid Esters

Parameter Description/Range Reference
Base for Epimerization Potassium hydroxide (KOH)
Base equivalents 2–4 weight equivalents (preferably 2)
Reaction temperature 130–180 °C (optimal ~150 °C)
Reaction time 2–8 hours
Solvent High boiling point organic solvents or solvent-free
Trans : Cis isomer ratio after epimerization ~85 : 15
Purity of trans isomer 95% to 100% (preferably 97.5%+)
Esterification method Acid chloride or activated ester with 4-cyanophenol
Purification Extraction, drying, recrystallization

Summary of Preparation Route

Chemical Reactions Analysis

Epimerization under Basic Conditions

The trans configuration of the cyclohexane ring can be enhanced through base-mediated epimerization. A patented method (EP0814073B1) demonstrates that treating cis-rich or mixed cis/trans isomers with potassium hydroxide (KOH) in high-boiling solvents achieves >98% trans isomer purity .

Key Reaction Parameters:

SolventTemperature (°C)Time (hr)Trans Isomer Purity (%)
Diethylene glycol diethyl ether145–165799.6
1,3-Diisopropylbenzene138–1536.898.6
P-Cymene140–1505.898.4

Mechanism :

  • KOH deprotonates the ester, forming a resonance-stabilized enolate.

  • Ring inversion occurs, favoring the thermodynamically stable trans isomer due to reduced steric strain between the 4-butyl group and ester moiety .

Hydrolysis to Carboxylic Acid

The ester undergoes hydrolysis under acidic or basic conditions to yield trans-4-butylcyclohexanecarboxylic acid.

Reaction Pathways:

  • Acidic Hydrolysis :

    • Reagents: HCl/H₂SO₄ in aqueous methanol.

    • Conditions: 0–5°C, 1 hour .

    • Product: trans-4-butylcyclohexanecarboxylic acid (Yield: 88–90%, Purity: 96–99.5%) .

  • Basic Hydrolysis :

    • Reagents: KOH in ethylene glycol.

    • Conditions: 150°C, 39.8 hours .

    • Product: Potassium trans-4-butylcyclohexanecarboxylate (Purity: 79%) .

Thermal Stability and Decomposition

The compound exhibits stability up to 150°C in inert solvents like Shellsol 71. Beyond this temperature, decarboxylation and cyanophenyl group degradation occur, forming cyclohexane derivatives and releasing CO₂/HCN .

Comparative Reactivity with Analogues

Reaction Typetrans-4-Butyl-4'-Cyanophenyl Estertrans-4-Propyl-4'-Cyanophenyl Ester
Epimerization Efficiency99.6% (in diethylene glycol diethyl ether)85% (equilibrium in xylene)
Hydrolysis Rate88% yield (acidic)75% yield (acidic)

Scientific Research Applications

Pharmaceuticals

Cyclohexanecarboxylic acid derivatives have been identified as potential active ingredients in medicinal formulations. Specifically, compounds similar to cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- have been explored for their role as CXCR3 receptor antagonists. These receptors are involved in the inflammatory response and immune cell trafficking, making such compounds valuable in treating autoimmune diseases and inflammatory conditions .

Case Study: CXCR3 Antagonists

  • Research Focus: Investigating the efficacy of cycloalkane carboxylic acid derivatives as CXCR3 antagonists.
  • Findings: These compounds demonstrated significant potential in modulating immune responses, suggesting applications in therapies for conditions like multiple sclerosis and rheumatoid arthritis.

Materials Science

The structural characteristics of cyclohexanecarboxylic acid derivatives make them suitable for use in creating advanced materials. Their ability to act as intermediates in the synthesis of liquid crystals has been documented, which are essential in various electronic applications such as displays and sensors .

Data Table: Applications in Materials Science

Application AreaCompound TypeSpecific Use Case
Liquid CrystalsCyclohexanecarboxylic acidsDisplay technologies
CoatingsEsters derived from cyclohexanecarboxylic acidsProtective coatings for electronics

Organic Synthesis

The compound serves as an important intermediate in organic synthesis processes. Its ester functional group allows it to participate in various chemical reactions, enhancing the versatility of synthetic pathways in organic chemistry.

Synthesis Methods:

  • Esterification Reactions: The compound can be synthesized through esterification of cyclohexanecarboxylic acid with appropriate alcohols.
  • Reactivity Studies: Due to its unique structure, it can undergo reactions that modify the butyl or cyanophenyl groups for tailored applications.

Regulatory Considerations

The compound is listed on the Non-domestic Substances List (NDSL) in Canada, indicating that its manufacture or import may require notification under specific regulations due to potential environmental and health impacts. Researchers must consider these factors when planning studies or commercial applications.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid and phenol derivatives, which can then interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- with structurally related compounds, highlighting variations in alkyl chain length, ester substituents, and stereochemical effects.

Compound Name Alkyl Chain Ester Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Cyclohexanecarboxylic acid, 4-butyl-, 4-cyanophenyl ester, trans- Butyl (C₄) 4-Cyanophenyl C₁₈H₂₃NO₂ 293.38 High polarity; LCD applications
Cyclohexanecarboxylic acid, 4-hexyl-, 4-cyanophenyl ester, trans- Hexyl (C₆) 4-Cyanophenyl C₂₀H₂₇NO₂ 313.43 Longer alkyl chain increases hydrophobicity
Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans- Pentyl (C₅) 4-Cyanophenyl C₁₉H₂₅NO₂ 307.41 Intermediate chain length; balanced properties
Cyclohexanecarboxylic acid, 4-butyl-, 4-ethoxyphenyl ester, trans- Butyl (C₄) 4-Ethoxyphenyl C₁₉H₂₈O₃ 304.42 Ethoxy group reduces polarity; solvent stability
Cyclohexanecarboxylic acid, 4-butyl-, 4-ethoxy-2,3-difluorophenyl ester, trans- Butyl (C₄) 4-Ethoxy-2,3-difluorophenyl C₁₉H₂₆F₂O₃ 340.40 Fluorine atoms enhance thermal stability
3-Cyclohexene-1-carboxylic acid, 4-butyl-, 4-cyanophenyl ester Butyl (C₄) 4-Cyanophenyl C₁₈H₂₁NO₂ 283.36 Unsaturated ring; lower rigidity

Key Observations:

Alkyl Chain Length: Increasing alkyl chain length (e.g., hexyl vs. butyl) enhances hydrophobicity, affecting solubility in organic solvents. For example, the hexyl analog (C₂₀H₂₇NO₂) has a molecular weight of 313.43 g/mol, making it less polar than the butyl derivative . Shorter chains (e.g., pentyl) balance rigidity and flexibility, which is critical for mesomorphic properties in liquid crystals.

Ester Substituent Effects: The 4-cyanophenyl group increases dipole moment and polarizability, making the compound suitable for LCDs . Replacing -CN with 4-ethoxy (C₁₉H₂₈O₃) reduces polarity, improving compatibility with non-polar matrices . Fluorinated esters (e.g., 4-ethoxy-2,3-difluorophenyl) exhibit higher thermal stability due to strong C-F bonds, which is advantageous in high-temperature applications .

Stereochemistry :

  • The trans configuration minimizes steric hindrance between the alkyl chain and ester group, stabilizing the compound’s conformation .
  • Unsaturated analogs (e.g., 3-cyclohexene derivatives) introduce planar rigidity but reduce thermal stability compared to saturated cyclohexane rings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-4-butylcyclohexanecarboxylic acid 4-cyanophenyl ester, and how do substituent positions influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves esterification between trans-4-butylcyclohexanecarboxylic acid and 4-cyanophenol. A standard protocol uses dicyclohexylcarbodiimide (DCC) as a dehydrating agent with 4-dimethylaminopyridine (DMAP) as a catalyst . Adjustments may include optimizing molar ratios (e.g., 1:1.2 acid-to-phenol) and reaction temperature (60–80°C) to account for steric hindrance from the bulky butyl and cyanophenyl groups. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the trans-isomer selectively.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm regiochemistry (e.g., trans-configuration via axial/equatorial proton coupling constants) and substituent positions .
  • Mass Spectrometry : High-resolution MS (electron ionization) validates molecular weight (theoretical: ~313.43 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water mobile phase) assess purity (>98% for biological studies) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies suggest storing the compound in inert atmospheres (argon) at –20°C to prevent ester hydrolysis. Accelerated degradation tests (40°C/75% relative humidity) over 14 days show <5% decomposition when protected from UV light. LC-MS monitoring of degradation products (e.g., free carboxylic acid) is critical .

Advanced Research Questions

Q. What computational strategies can predict the compound’s conformational dynamics and intermolecular interactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the trans-cyclohexane chair conformation and quantify steric effects from the butyl and cyanophenyl groups. Molecular docking (AutoDock Vina) evaluates potential binding to biological targets (e.g., enzymes with hydrophobic pockets), guided by logP values (~6.4) and polar surface area (~50 Ų) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from isomer impurities or assay conditions. Strategies include:

  • Enantiomeric Purity Analysis : Chiral HPLC or capillary electrophoresis to verify >99% trans-configuration .
  • Dose-Response Curves : Reproducing assays across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled oxygen levels (5% CO₂) to assess consistency in IC₅₀ values .
  • Metabolite Profiling : LC-MS/MS to identify degradation byproducts that may interfere with activity .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Analog Synthesis : Systematic substitution of the butyl chain (e.g., pentyl, hexyl) and cyanophenyl group (e.g., methoxy, nitro) to evaluate hydrophobicity and electronic effects .
  • Biological Assays : Parallel screening in enzyme inhibition (e.g., esterases) and cell viability assays, using positive controls (e.g., known cyclohexanecarboxylate inhibitors) .
  • Data Analysis : Multivariate regression to correlate logP, steric bulk, and activity .

Q. How can researchers mitigate challenges in achieving regioselectivity during derivatization?

  • Methodological Answer : Protecting group strategies (e.g., tert-butyl esters for the carboxylic acid) prevent unwanted side reactions. For cyanophenyl modifications, Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) enables selective functionalization while preserving the trans-cyclohexane core .

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